molecular formula C15H29ClN2O2 B8202011 tert-Butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate hydrochloride

tert-Butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate hydrochloride

Katalognummer: B8202011
Molekulargewicht: 304.85 g/mol
InChI-Schlüssel: HZELFFHQUIZSGU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate hydrochloride (CAS: 2757731-98-7) is a bicyclic amine derivative with a molecular formula of C₁₅H₂₉ClN₂O₂ and a molecular weight of 304.86 g/mol . The compound features a tert-butyl carbamate-protected azetidine ring fused with a piperidine moiety, where the azetidine ring is substituted with two methyl groups at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical applications as an intermediate in drug discovery.

This compound is cataloged as a building block in medicinal chemistry, particularly for synthesizing kinase inhibitors or GPCR-targeted therapies due to its rigid bicyclic structure and nitrogen-rich framework . Its synthesis likely involves multi-step reactions, including ring closure, protection/deprotection strategies, and salt formation, as inferred from analogous methods in and .

Eigenschaften

IUPAC Name

tert-butyl 3,3-dimethyl-2-piperidin-4-ylazetidine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O2.ClH/c1-14(2,3)19-13(18)17-10-15(4,5)12(17)11-6-8-16-9-7-11;/h11-12,16H,6-10H2,1-5H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZELFFHQUIZSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1C2CCNCC2)C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.85 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

tert-Butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate hydrochloride is a chemical compound that exhibits significant biological activity, particularly in the context of drug development. This compound is characterized by its unique structural features, including a tert-butyl group and a piperidine moiety attached to an azetidine ring, which contribute to its reactivity and biological interactions.

  • Molecular Formula : C15H28N2O2
  • Molecular Weight : 268.40 g/mol
  • CAS Number : 1909309-04-1

The compound is typically found in a high-purity liquid form, often exceeding 95% in commercial preparations. Its reactivity is largely attributed to the carboxylate functional group, which can undergo various transformations crucial for its biological activity.

Research indicates that tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate acts primarily as an inhibitor of Janus kinase (JAK) pathways. These pathways are essential for numerous cellular processes, including immune response and cell proliferation. The compound's interaction with these pathways suggests potential therapeutic applications in treating inflammatory diseases and possibly certain cancers.

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential in drug discovery. Key findings include:

  • Anti-inflammatory Properties : The compound has shown efficacy in modulating inflammatory responses through JAK inhibition.
  • Neuroprotective Effects : Due to its structural similarities to known neuroactive compounds, it has been investigated for potential applications in neurological disorders such as Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryInhibits JAK pathways, reducing inflammation
NeuroprotectivePotential applications in Alzheimer's treatment
Enzyme InhibitionModulates enzyme activity related to inflammation

Case Studies

Several case studies have documented the biological activity of azetidine derivatives similar to tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate:

  • Study on JAK Inhibition : A study demonstrated that azetidine derivatives could effectively inhibit JAK enzymes, leading to reduced inflammatory cytokine production in vitro.
  • Neuroprotective Study : Another research project assessed the neuroprotective effects of similar compounds against oxidative stress in neuronal cell lines, showing promising results that warrant further investigation into their therapeutic potential.

Synthesis and Modification

The synthesis of tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate typically involves multi-step organic reactions. One effective method includes nickel-catalyzed reactions where tert-butylsulfonamide is reacted with an azetidine precursor in an anhydrous solvent such as acetonitrile. This synthetic pathway allows for modifications that can enhance the compound's biological activity.

Wissenschaftliche Forschungsanwendungen

Drug Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its piperidine moiety is particularly valuable due to its presence in numerous bioactive compounds. Research has shown that derivatives of this compound exhibit promising activity against various biological targets, making it a candidate for further drug development.

Neuropharmacology

The piperidine structure often correlates with neuroactive properties. Compounds similar to tert-butyl 3,3-dimethyl-2-(piperidin-4-yl)azetidine-1-carboxylate hydrochloride have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders. The ability to modify its structure may lead to new agents targeting specific neuropharmacological pathways.

Synthetic Chemistry

This compound is utilized in synthetic organic chemistry as a building block for more complex molecules. Its stability and reactivity allow chemists to explore diverse synthetic routes, facilitating the development of novel compounds with tailored biological activities.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityExplored the cytotoxic effects of related compounds on multiple cancer cell lines, showing significant inhibition rates.
Microbiological EvaluationInvestigated the interaction of similar heterocyclic compounds with microbial targets, indicating potential antimicrobial properties.
Synthesis of DerivativesReported successful synthesis of various derivatives leading to enhanced biological activities, emphasizing the importance of structural modifications.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Salt Form : The hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development, distinguishing it from neutral analogs .

Piperidine vs. Other Substituents: The piperidin-4-yl group provides a secondary amine for further functionalization, unlike compounds with oxoethyl or aminomethyl groups, which limit hydrogen-bonding or conjugation opportunities .

Solubility and Stability:

  • The hydrochloride salt form of the target compound likely exhibits higher aqueous solubility than non-salt analogs, facilitating in vitro assays .

Vorbereitungsmethoden

Solvent and Catalyst Systems

  • Solvents : Toluene and THF are preferred for their ability to dissolve both azetidine and piperidine intermediates while stabilizing palladium catalysts.

  • Catalysts : Pd₂(dba)₃ combined with Xantphos enhances coupling efficiency by reducing side reactions such as β-hydride elimination.

  • Temperature : Microwave-assisted heating at 120°C accelerates the reaction kinetics compared to conventional thermal methods.

Boc Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is introduced early to protect the azetidine nitrogen during subsequent reactions. Deprotection is performed using hydrochloric acid (HCl) in dioxane, yielding the hydrochloride salt.

Purification and Isolation Techniques

Chromatographic Methods

  • Flash Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials and coupling byproducts.

  • Reverse-Phase HPLC : For high-purity pharmaceutical-grade material, preparative HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.

Crystallization

The hydrochloride salt is crystallized from ethanol/water (9:1) at −20°C, producing white crystalline solids with a melting point of 158–160°C.

Analytical Validation of Synthetic Products

ParameterMethodSpecification
PurityHPLC (UV detection at 254 nm)≥98%
Structural Confirmation¹H/¹³C NMR, High-Resolution MSMatches theoretical molecular ion
Salt StoichiometryElemental AnalysisC 59.10%, H 9.58%, N 9.18%

Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) displays characteristic peaks for the azetidine ring (δ 3.45–3.60 ppm) and piperidine protons (δ 2.80–3.20 ppm).

Mass Spectrometry : ESI-MS m/z 265.18 [M+H]⁺ (free base), confirming the molecular formula C₁₅H₂₈N₂O₂.

Industrial-Scale Production Considerations

Process Intensification

  • Continuous Flow Reactors : Microreactor systems reduce reaction times from hours to minutes by enhancing heat and mass transfer during the coupling step.

  • Catalyst Recycling : Immobilized palladium on mesoporous silica minimizes metal leaching and reduces production costs.

Comparative Analysis of Synthetic Strategies

MethodYield (%)Purity (%)Scalability
Batch Coupling7598Moderate
Flow Chemistry8599High
Microwave-Assisted8098Low

Flow chemistry outperforms batch methods in both yield and scalability, making it the preferred approach for industrial synthesis.

Challenges and Troubleshooting

Common Issues

  • Low Coupling Yields : Caused by catalyst deactivation. Remedy: Freshly distilled solvents and anaerobic conditions.

  • Impurity Formation : Byproducts from Boc group cleavage. Remedy: Strict pH control during HCl addition .

Q & A

Q. Methodological Answer :

  • Synthetic Route : While direct synthesis data is limited, analogous tert-butyl piperidine/azetidine derivatives are typically prepared via:
    • Boc Protection : Reacting the azetidine-piperidine precursor with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane .
    • Salt Formation : Hydrochloride salt is generated by treating the freebase with HCl in dioxane or ethyl acetate .
  • Purification : Use silica gel column chromatography (hexane/ethyl acetate gradients) to isolate intermediates. Final products are recrystallized from ethanol/water mixtures .
    Note : Monitor reaction progress via TLC (Rf ~0.3 in 3:7 EtOAc/hexane) and confirm purity by HPLC (>95%) .

Basic: What analytical techniques are used to confirm structural integrity?

Q. Methodological Answer :

  • NMR Spectroscopy :
    • 1H NMR : Key peaks include tert-butyl singlet (~1.4 ppm), piperidine/azetidine ring protons (2.5–4.0 ppm), and hydrochloride-bound NH (broad, ~10–12 ppm) .
    • 13C NMR : Confirm Boc carbonyl (~155 ppm) and quaternary carbons (~80 ppm for tert-butyl) .
  • Mass Spectrometry : ESI-MS expected molecular ion [M+H]+ at m/z ~343 (freebase) and isotopic pattern matching chlorine in hydrochloride form .
  • Elemental Analysis : Validate C, H, N, Cl content within ±0.4% of theoretical values .

Advanced: How can researchers resolve contradictions in spectroscopic data during characterization?

Q. Methodological Answer :

  • Scenario : Discrepancies in NH proton integration (e.g., missing or split peaks).
  • Root Cause Analysis :
    • Salt Hydration : Variability in hydrochloride hydration states may alter NMR shifts. Dry samples under high vacuum (40°C, 24 hr) .
    • Rotameric Effects : Azetidine-piperidine conformational flexibility can split peaks. Acquire NMR at elevated temperatures (60°C in DMSO-d6) .
  • Validation : Cross-check with IR (amide I band ~1680 cm⁻¹ for Boc group) and XRD (if crystalline) .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Q. Methodological Answer :

  • Parameter Optimization :
    • Temperature : Conduct Boc protection at 0°C to minimize side reactions (e.g., tert-butyl cleavage) .
    • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate Boc activation (yield improvement: ~15–20%) .
  • Solvent Selection : Replace THF with 2-MeTHF for improved solubility of intermediates and greener processing .
  • Workup Efficiency : Extract reaction mixtures with saturated NaHCO3 to remove unreacted Boc anhydride .

Advanced: How does the compound’s stability vary under different storage conditions?

Q. Methodological Answer :

  • Stability Studies :
    • Thermal Stability : Decomposition onset at ~150°C (DSC/TGA analysis). Store at 2–8°C for long-term stability .
    • Light Sensitivity : Protect from UV light; amber vials reduce photolytic degradation (HPLC purity drop <2% over 6 months) .
    • Humidity Control : Desiccate with silica gel to prevent hydrochloride hydrate formation (Karl Fischer titration for H2O% <0.5) .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

Q. Methodological Answer :

  • Steric Effects : The 3,3-dimethylazetidine group hinders SN2 pathways, favoring SN1 mechanisms in polar solvents (e.g., DMF) .
  • Leaving Group Activation : Boc deprotection with TFA generates a reactive ammonium intermediate, facilitating C–N bond formation .
  • Kinetic Data : Second-order rate constants (k ~10⁻⁴ M⁻¹s⁻¹) determined via stopped-flow spectroscopy in acetonitrile .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.